molecular formula C17H12ClN3 B14208743 1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- CAS No. 824968-52-7

1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-

Cat. No.: B14208743
CAS No.: 824968-52-7
M. Wt: 293.7 g/mol
InChI Key: DAYUYWBXUUSVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a chlorine atom at the 8th position, a methyl group at the 3rd position, and a phenyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions often involve heating the mixture in a suitable solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and phenyl group at specific positions can enhance its potency and selectivity in various applications.

Properties

CAS No.

824968-52-7

Molecular Formula

C17H12ClN3

Molecular Weight

293.7 g/mol

IUPAC Name

8-chloro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H12ClN3/c1-10-15-17(21-20-10)14-9-12(18)7-8-13(14)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)

InChI Key

DAYUYWBXUUSVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=CC(=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.